(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine
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Overview
Description
Synthesis Analysis
The synthesis of (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline or similar compounds typically involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles . The best results were achieved with alkylammonium sulfites, leading to pyridine ring opening followed by recyclization to give diphenyl sulfone derivatives .
Molecular Structure Analysis
The molecular structure of (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline can be analyzed using various techniques such as 3D model viewer . DFT calculations were used to examine interactions of selected sulfone analogues, including 4-((4-fluorophenyl)sulfonyl)aniline, on the surface of atomic thickness graphene .
Scientific Research Applications
Emerging Poly- and Perfluoroalkyl Substances in the Aquatic Environment
Research on poly- and perfluoroalkyl substances (PFASs) has identified a wide range of synthetic organic surfactants with numerous industrial and commercial applications. The toxicity and bioaccumulative properties of these compounds have made them a global concern. New PFASs have been discovered, indicating the need for further studies to understand their removal, transformation, and the secondary formation of toxic compounds in natural and engineered environmental systems (Xiao, 2017).
Application and Regulatory Criteria of Fluoropolymers
Fluoropolymers, including per- and polyfluoroalkyl substances (PFAS), are highlighted for their unique properties such as thermal and chemical stability. Despite their widespread use, the need for differentiation in hazard assessment or regulatory purposes between fluoropolymers and other PFAS classes is emphasized to ensure environmentally benign applications (Henry et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The review on microbial degradation of polyfluoroalkyl chemicals underlines the significance of understanding the environmental fate and effects of PFAS precursors. The study advocates for laboratory investigations on important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to bridge knowledge gaps and contribute to environmental monitoring and ecotoxicological assessment (Liu & Avendaño, 2013).
Fluorinated Alternatives to Long-Chain Acids
The transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives is examined, highlighting the lack of accessible information on these replacements. This review calls for cooperative efforts among stakeholders to generate missing data for a meaningful risk assessment of these chemicals (Wang et al., 2013).
Safety and Hazards
Future Directions
Sulfones, including (Z)-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, have been proven as valuable synthons for the synthesis of a wide variety of biologically active heterocyclic systems . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is a promising future direction .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with macrophage balance .
Mode of Action
It is known that fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of diverse functionalized sulfonyl fluorides .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)chromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHEWNUKGVIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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